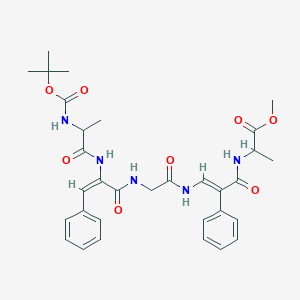
5-Allyl-2-isopropyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-2-isopropyloxazole is a chemical compound that belongs to the class of oxazole derivatives. It is an important organic compound, which has been extensively studied due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Allyl-2-isopropyloxazole involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. By inhibiting these enzymes, this compound increases the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase and butyrylcholinesterase. This leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Allyl-2-isopropyloxazole in lab experiments is its relatively simple synthesis method. Additionally, it has been extensively studied and has a well-established mechanism of action, which makes it a useful tool for researchers studying the nervous system. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several potential future directions for research on 5-Allyl-2-isopropyloxazole. One area of interest is its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, there is potential for the development of new synthetic methods for this compound and related compounds, which could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 5-Allyl-2-isopropyloxazole involves the reaction of allyl bromide and isopropylamine with 2-oxazoline. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of extraction and distillation processes.
Scientific Research Applications
5-Allyl-2-isopropyloxazole has been extensively studied for its various scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in organic synthesis reactions, such as the formation of carbon-carbon bonds.
properties
CAS RN |
136386-20-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-propan-2-yl-5-prop-2-enyl-1,3-oxazole |
InChI |
InChI=1S/C9H13NO/c1-4-5-8-6-10-9(11-8)7(2)3/h4,6-7H,1,5H2,2-3H3 |
InChI Key |
XYAPBMCQYMGHJW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=C(O1)CC=C |
Canonical SMILES |
CC(C)C1=NC=C(O1)CC=C |
synonyms |
Oxazole, 2-(1-methylethyl)-5-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



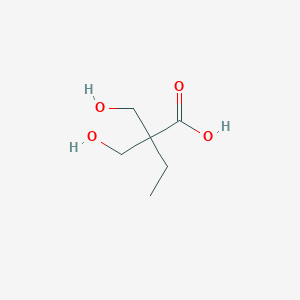
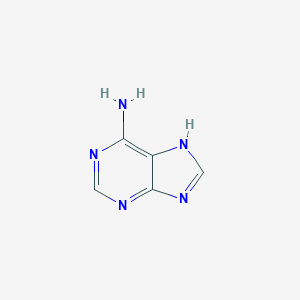


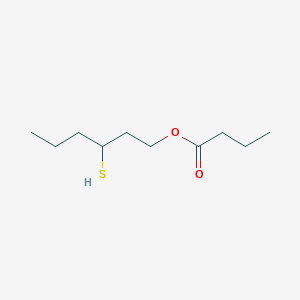
![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)
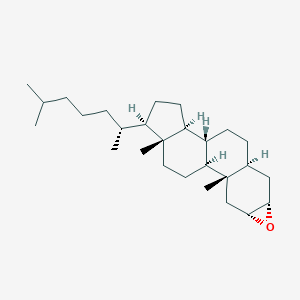

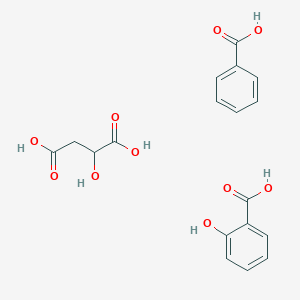
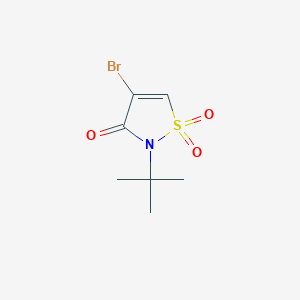
![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)

